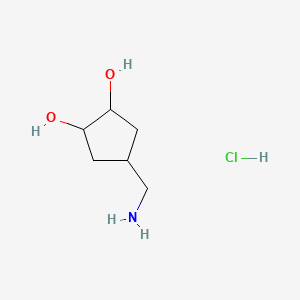
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride typically involves multiple steps, starting with the cyclopentane ring as the core structure. The aminomethyl group is introduced through amination reactions, and the hydroxyl groups are added through hydroxylation processes. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can have different applications and properties, making them valuable in various research and industrial contexts.
Scientific Research Applications
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and medicinal chemistry. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclopentane-1,2-diol: A closely related compound without the aminomethyl group.
4-(Aminomethyl)cyclohexane-1,2-diol: A structural analog with a cyclohexane ring instead of cyclopentane.
4-(Aminomethyl)cyclopentane-1,3-diol: A positional isomer with hydroxyl groups at different positions on the ring.
Uniqueness: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This distinct structure sets it apart from its analogs and isomers, making it valuable for specific applications.
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-(aminomethyl)cyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-4-1-5(8)6(9)2-4;/h4-6,8-9H,1-3,7H2;1H |
InChI Key |
GBVRWUYHTIKGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















